molecular formula C14H10ClF3O3 B064340 Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate CAS No. 175276-59-2

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B064340
CAS No.: 175276-59-2
M. Wt: 318.67 g/mol
InChI Key: MCLQZAOFPDFYKV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a chlorophenyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. This can be achieved using reagents such as chlorobenzene and trifluoromethyl iodide in the presence of catalysts like aluminum chloride.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation Products: Furan-2,3-diones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins and inhibiting their function.

Comparison with Similar Compounds

    Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    Ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate: The bromine substituent can lead to different electronic and steric effects compared to chlorine.

Uniqueness: Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct electronic properties and reactivity patterns, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQZAOFPDFYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371882
Record name Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-59-2
Record name Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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